molecular formula C6H3ClN2S2 B14881328 3-Chloro-4-(thiophen-3-yl)-1,2,5-thiadiazole

3-Chloro-4-(thiophen-3-yl)-1,2,5-thiadiazole

Cat. No.: B14881328
M. Wt: 202.7 g/mol
InChI Key: FJKZPLWUQGIBPL-UHFFFAOYSA-N
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Description

3-Chloro-4-(thiophen-3-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiophene ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(thiophen-3-yl)-1,2,5-thiadiazole typically involves the reaction of thiophene derivatives with chlorinating agents and thiadiazole precursors. One common method involves the cyclization of thiophene-3-carboxylic acid with thionyl chloride and subsequent reaction with hydrazine hydrate to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(thiophen-3-yl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives.

Scientific Research Applications

3-Chloro-4-(thiophen-3-yl)-1,2,5-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(thiophen-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiophen-3-yl)aniline
  • 2-Thiophenemethylamine
  • Thiophene-2-carbothioamide
  • 2-Thiophenecarboxaldehyde
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

3-Chloro-4-(thiophen-3-yl)-1,2,5-thiadiazole is unique due to the presence of both a thiophene ring and a thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H3ClN2S2

Molecular Weight

202.7 g/mol

IUPAC Name

3-chloro-4-thiophen-3-yl-1,2,5-thiadiazole

InChI

InChI=1S/C6H3ClN2S2/c7-6-5(8-11-9-6)4-1-2-10-3-4/h1-3H

InChI Key

FJKZPLWUQGIBPL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NSN=C2Cl

Origin of Product

United States

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